molecular formula C13H16N2O2 B1471713 (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine CAS No. 1226187-41-2

(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Cat. No. B1471713
CAS RN: 1226187-41-2
M. Wt: 232.28 g/mol
InChI Key: FYNZGYXSSBVSMF-UHFFFAOYSA-N
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Description

The compound “(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a phenyl ring with an ethoxy substituent .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have an oxazole ring attached to a phenyl ring via a methylene bridge. The phenyl ring would have an ethoxy substituent. The exact structure would depend on the positions of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have demonstrated the synthesis of novel compounds related to "(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine" for their potential antimicrobial activities. For instance, the design and synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010). This indicates a promising avenue for developing new antimicrobial agents.

Anticancer and Photocytotoxic Properties

Research into the photocytotoxic properties of certain compounds related to "this compound" has also been conducted. Iron(III) complexes with catecholates, incorporating similar structural motifs, have shown unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential in cancer treatment through the generation of reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Synthetic Methodologies

The novel synthesis methods for creating derivatives of methanamine compounds, including benzofuran- and indol-2-yl-methanamines, have been reported, showcasing innovative approaches to synthesizing complex molecules for further pharmacological and material science applications (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).

Antidiabetic Activity

Additionally, novel pyrazole-based heterocycles attached to sugar moieties have been synthesized and demonstrated moderate anti-diabetic activity, indicating a potential pathway for developing new antidiabetic drugs (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

[2-(3-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNZGYXSSBVSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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